molecular formula C10H13N5O3 B13385388 3'-NH2-ddI

3'-NH2-ddI

Cat. No.: B13385388
M. Wt: 251.24 g/mol
InChI Key: CHWLAIBBKPETPZ-UHFFFAOYSA-N
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Description

Its chemical structure (C10H13N5O3, molecular weight 251.24 g/mol) features a 3'-amino substitution on the dideoxyribose moiety, distinguishing it from classical dideoxynucleosides like didanosine (ddI) . The compound exhibits moderate water solubility (50 mg/ml) and appears as an off-white to yellow powder . The amino group at the 3' position may influence its pharmacokinetic and pharmacodynamic properties, including cellular uptake, metabolic stability, and interaction with viral polymerases.

Properties

IUPAC Name

9-[4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3/c11-5-1-7(18-6(5)2-16)15-4-14-8-9(15)12-3-13-10(8)17/h3-7,16H,1-2,11H2,(H,12,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWLAIBBKPETPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Amino-2’,3’-dideoxyinosine typically involves the reduction of a nitro precursor. One common method is the reduction of 3’-nitro-2’,3’-dideoxyinosine using a reducing agent such as hydrogen in the presence of a palladium catalyst. The reaction is carried out under mild conditions to prevent the degradation of the product .

Industrial Production Methods

Industrial production of 3’-Amino-2’,3’-dideoxyinosine follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

3’-Amino-2’,3’-dideoxyinosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-Amino-2’,3’-dideoxyinosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Amino-2’,3’-dideoxyinosine involves its incorporation into nucleic acids. Once incorporated, it disrupts the normal function of nucleic acids by terminating chain elongation. This leads to the inhibition of viral replication and the induction of apoptosis in cancer cells. The compound targets various molecular pathways, including DNA and RNA polymerases .

Comparison with Similar Compounds

Key Structural Differences :

Compound 3' Substituent Base Molecular Formula
3'-NH2-ddI Amino (-NH2) Hypoxanthine C10H13N5O3
Didanosine (ddI) Hydroxyl (-OH) Hypoxanthine C10H12N4O3
Zalcitabine (ddC) Hydroxyl (-OH) Cytosine C9H13N3O3
Zidovudine (AZT) Azido (-N3) Thymine C10H13N5O4

Pharmacological Properties

Antiviral Activity

Dideoxynucleosides inhibit viral reverse transcriptase (RT) by terminating DNA chain elongation. Comparative studies suggest:

  • 3'-NH2-ddI: Limited in vitro data are available, but structural analogs like ddI exhibit EC50 values of 0.5–2 μM against HIV-1 .
  • Zidovudine (AZT) : Higher potency (EC50 ~0.005 μM) due to efficient intracellular phosphorylation and RT binding .

Metabolism and Toxicity

  • Didanosine (ddI): Rapidly deaminated to inactive metabolites, with dose-limiting pancreatitis and neuropathy.
  • Zalcitabine (ddC) : High mitochondrial toxicity due to prolonged intracellular retention.

Research Findings and Challenges

Key Studies

  • Synthetic Accessibility: 3'-NH2-ddI is synthesized via stereoselective amination of dideoxyinosine precursors, but yields remain lower than those of ddI .
  • Resistance Profile : Preliminary data suggest that 3'-NH2-ddI retains activity against some ddI-resistant HIV strains, likely due to altered binding interactions with RT .

Data Limitations

Current literature lacks comprehensive in vivo pharmacokinetic or toxicity data for 3'-NH2-ddI. Most studies focus on structural characterization rather than clinical efficacy .

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